

Application Notes and Protocols for Ebv ebna3B (416-424) in ELISpot Assays

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Compound of Interest

Compound Name: *Ebv ebna3B (416-424)*

Cat. No.: *B15603944*

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Introduction

The Epstein-Barr virus (EBV) nuclear antigen 3B (EBNA3B) is a latent protein crucial for the maintenance of EBV infection. The specific peptide sequence spanning amino acids 416-424 of EBNA3B (sequence: IVTDFSVIK) is a well-characterized, immunodominant HLA-A*11:01-restricted cytotoxic T-lymphocyte (CTL) epitope.^{[1][2]} This peptide is frequently used in immunological assays to detect and quantify EBV-specific CD8+ T-cell responses. The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method for measuring the frequency of cytokine-secreting cells at the single-cell level, and it is a key tool for monitoring EBV-specific immunity in various contexts, including infectious mononucleosis, EBV-associated malignancies, and in transplant recipients.^{[1][3]} These application notes provide a detailed protocol for the use of the **Ebv ebna3B (416-424)** peptide in IFN-γ ELISpot assays.

Application Data

The **Ebv ebna3B (416-424)** peptide is a reliable positive control for stimulating IFN-γ secretion from CD8+ T-cells in individuals expressing the HLA-A*11:01 allele. The magnitude of the response can vary depending on the donor's immune status. The following table summarizes representative quantitative data from ELISpot assays using EBV-derived peptides, including **Ebv ebna3B (416-424)**.

Donor Cohort	Cell Type	Stimulant	Representative IFN- γ Response (SFU/ 10^6 PBMCs)	Reference
Healthy EBV-seropositive donors	PBMCs	EBV peptide pool (including Ebna3B 416-424)	100 - 500	[3]
Healthy EBV-seropositive HLA-A2 donors	PBMCs	LMP2 peptide	11 - 83	[3]
Healthy EBV-seropositive HLA-A2 donors	PBMCs	BMLF1 peptide	13 - 943	[3]
Rheumatoid Arthritis Patients	PBMCs	EBV peptide pool (latent and lytic antigens)	Significantly higher than healthy controls	[4]

Note: SFU = Spot Forming Units. The response to a single peptide like **Ebv ebna3B (416-424)** will contribute to the overall response to a peptide pool. Responses can be highly variable between individuals.

Experimental Protocols

Principle of the IFN- γ ELISpot Assay

The IFN- γ ELISpot assay is designed to capture and visualize the IFN- γ secreted by individual T-cells upon stimulation with the **Ebv ebna3B (416-424)** peptide. Peripheral blood mononuclear cells (PBMCs) are cultured in wells of a microplate pre-coated with a capture antibody specific for IFN- γ . When T-cells are stimulated by the peptide, they secrete IFN- γ , which is captured by the antibody on the plate surface. After washing away the cells, the captured cytokine is detected using a biotinylated detection antibody and a streptavidin-

enzyme conjugate. The addition of a substrate results in the formation of a colored spot at the site of each IFN- γ -secreting cell. Each spot represents a single reactive T-cell.[5]

Materials and Reagents

- **Ebv ebna3B (416-424)** peptide (IVTDFSVIK), lyophilized
- Human IFN- γ ELISpot kit (containing capture antibody, detection antibody, and streptavidin-enzyme conjugate)
- PVDF-membrane 96-well plates
- Sterile, tissue-culture grade Dimethyl sulfoxide (DMSO)
- Sterile, tissue-culture grade water or PBS
- Complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 μ g/mL streptomycin)
- Phytohemagglutinin (PHA) or anti-CD3 antibody (as a positive control)
- Wash buffer (PBS with 0.05% Tween-20)
- Substrate for the enzyme (e.g., BCIP/NBT)
- PBMCs isolated from whole blood

Peptide Preparation

- **Reconstitution:** Briefly centrifuge the vial of lyophilized **Ebv ebna3B (416-424)** peptide to ensure the powder is at the bottom. Reconstitute the peptide in sterile DMSO to a stock concentration of 1-10 mg/mL.[6]
- **Working Solution:** Dilute the peptide stock solution in complete RPMI-1640 medium to a final working concentration. A typical starting concentration for peptide stimulation in ELISpot assays is 1-10 μ g/mL.[5][7] The optimal concentration should be determined empirically.

ELISpot Protocol

This protocol is a general guideline and may require optimization for specific experimental conditions.

Day 1: Plate Coating

- Pre-wet the PVDF membrane of the 96-well ELISpot plate by adding 15 μ L of 70% ethanol to each well for 1 minute.
- Wash the wells three times with 200 μ L of sterile PBS.
- Coat each well with the IFN- γ capture antibody, diluted in sterile PBS to the manufacturer's recommended concentration.
- Seal the plate and incubate overnight at 4°C.

Day 2: Cell Incubation

- Aspirate the coating solution and wash the plate three times with 200 μ L of sterile PBS.
- Block the membrane by adding 200 μ L of complete RPMI-1640 medium to each well. Incubate for at least 2 hours at 37°C.
- Thaw and count the previously isolated PBMCs. Resuspend the cells in complete RPMI-1640 medium at a concentration of $2-3 \times 10^6$ cells/mL. A typical cell number per well is 2.5×10^5 PBMCs.[\[1\]](#)
- Aspirate the blocking medium from the plate.
- Set up the following conditions in triplicate wells:
 - Negative Control: 100 μ L of cell suspension + 100 μ L of complete RPMI-1640 medium.
 - Positive Control: 100 μ L of cell suspension + 100 μ L of PHA or anti-CD3 antibody at the recommended concentration.
 - Test Condition: 100 μ L of cell suspension + 100 μ L of the **Ebv ebna3B (416-424)** peptide working solution.

- Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO₂.^[5] Do not disturb the plate during incubation to avoid spot distortion.

Day 3: Spot Development

- Aspirate the cells from the wells.
- Wash the plate five times with 200 µL of wash buffer (PBS with 0.05% Tween-20).
- Add 100 µL of the biotinylated IFN-γ detection antibody, diluted in PBS containing 0.5% BSA, to each well.
- Incubate for 2 hours at room temperature.
- Wash the plate five times with 200 µL of wash buffer.
- Add 100 µL of the streptavidin-enzyme conjugate, diluted according to the manufacturer's instructions, to each well.
- Incubate for 1 hour at room temperature.
- Wash the plate five times with 200 µL of wash buffer, followed by three washes with PBS alone to remove any residual Tween-20.
- Add 100 µL of the substrate solution (e.g., BCIP/NBT) to each well.
- Monitor the development of spots (typically 5-30 minutes). Stop the reaction by washing the plate extensively with tap water.
- Allow the plate to dry completely in the dark.

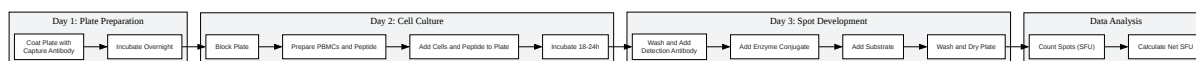
Data Analysis

- Count the number of spots in each well using an automated ELISpot reader or a dissecting microscope.
- Calculate the mean number of spots for each condition (negative control, positive control, and test).

- Subtract the mean number of spots from the negative control wells from the mean number of spots in the test wells to obtain the number of antigen-specific spot-forming units (SFUs).
- Express the results as SFU per million PBMCs. A response is generally considered positive if the number of spots in the test wells is at least twice the number in the negative control wells and above a certain threshold (e.g., 10 spots).^[7]

Visualizations

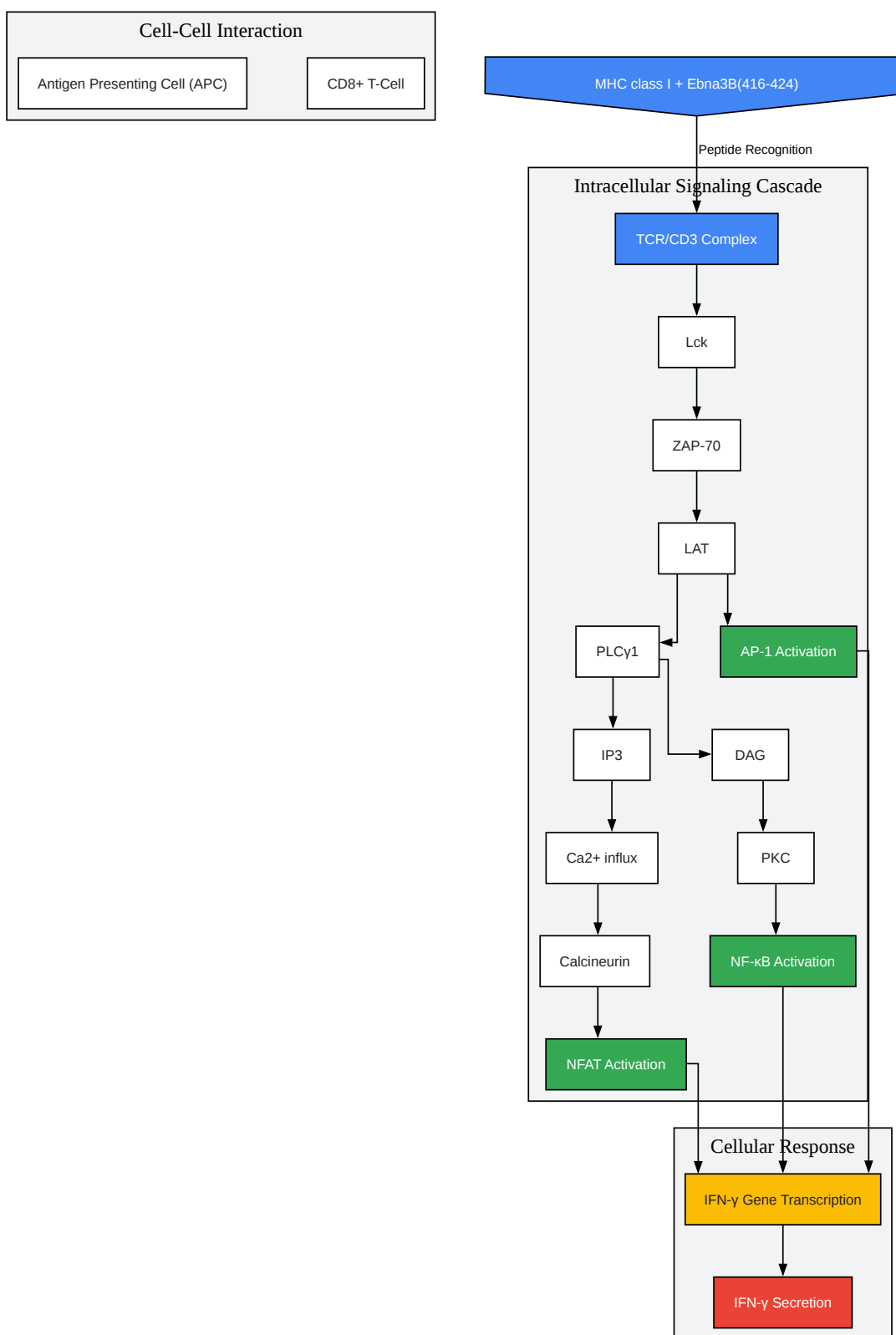
Experimental Workflow



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Caption: IFN-γ ELISpot Experimental Workflow.

T-Cell Activation and IFN-γ Secretion Pathway



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Caption: T-Cell Activation and IFN-γ Secretion Pathway.

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